molecular formula C11H19N3 B13079251 1-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine

1-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B13079251
M. Wt: 193.29 g/mol
InChI Key: AWAKSILPAOLBLH-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a cyclopentylmethyl group attached to the nitrogen atom at position 1, and two methyl groups at positions 3 and 5 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with cyclopentylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(Cyclopentylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(cyclopentylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopentylmethyl)-3,5-dimethylpyrazole
  • 1-(Cyclopentylmethyl)-3,5-dimethyl-1H-pyrazol-4-ol
  • 1-(Cyclopentylmethyl)-3,5-dimethyl-1H-pyrazol-4-thiol

Uniqueness

1-(Cyclopentylmethyl)-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the cyclopentylmethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-(cyclopentylmethyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H19N3/c1-8-11(12)9(2)14(13-8)7-10-5-3-4-6-10/h10H,3-7,12H2,1-2H3

InChI Key

AWAKSILPAOLBLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2CCCC2)C)N

Origin of Product

United States

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